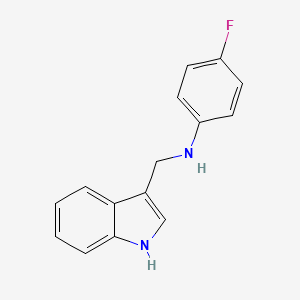
(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenylacetonitrile is a fluorinated phenolic compound with various applications as a starting reagent for synthesizing pharmaceuticals . It is a widely used intermediate in the industrial production of several drugs .
Synthesis Analysis
While specific synthesis methods for “(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine” are not available, similar compounds such as 4-Fluorophenylacetone have been used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, 4-Fluorophenylacetone has a linear formula of FC6H4CH2CN .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 4-Fluorophenol has a boiling point of 458 K and a melting point of 321.15 K .Applications De Recherche Scientifique
Organic Light Emitting Devices (OLEDs) and Phosphorescent Materials
A novel bipolar phenanthroimidazole derivative, with properties including efficient violet-blue emission and excellent thermal stability, was designed for OLED applications. This compound, with its high triplet energy, enables the development of highly efficient green and orange-red PhOLEDs with low efficiency roll-off at high brightness levels, highlighting its potential in advanced display technologies (Liu et al., 2016).
Chromosome Banding and Protein Distribution Studies
Fluram, a fluorogenic reagent, has been used for differentiating chromosome regions in mouse and human genomes by inducing species-dependent C and G bands, revealing a heterogeneous distribution of chromosomal proteins. This application is crucial for genetic and cellular biology research, facilitating the understanding of chromosomal organization and function (Cuéllar et al., 1991).
Photophysical Studies
The photophysical properties of borondipyrromethene analogues, including those with phenyl substitutions, were studied to understand their behavior in various solvents. These compounds exhibit changes in fluorescence quantum yield and lifetime based on solvent polarity and the electron withdrawing strength of the phenyl group, providing insights into the design of fluorescent materials and sensors (Qin et al., 2005).
Security Ink Development
A novel half-cut cruciform molecule demonstrated morphology-dependent fluorochromism, which can be induced by mechanical force or surrounding pH stimuli, showing potential for security ink applications without the need for covering agents. This development opens avenues in material science for creating sensitive and reversible security features (Lu & Xia, 2016).
Antimicrobial Activity Evaluation
Synthesis and evaluation of eperezolid-like molecules, including derivatives of (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine, have shown high anti-Mycobacterium smegmatis activity. This highlights the compound's potential in developing new antimicrobial agents, contributing to the ongoing battle against resistant bacterial strains (Yolal et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-N-(1H-indol-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,17-18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPHUMVCHPMXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

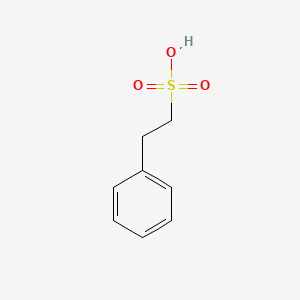

![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2726375.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2726377.png)
![N-benzyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)
![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2726380.png)
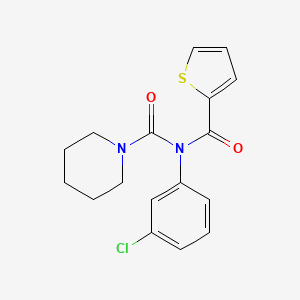
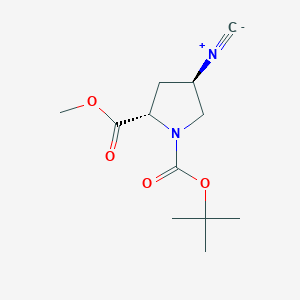
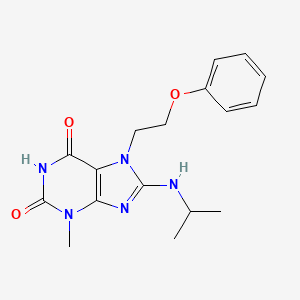
![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726384.png)
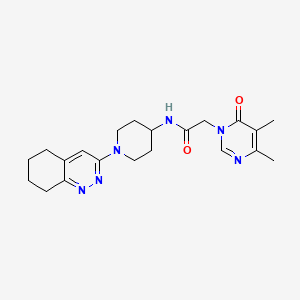
![2,8,10-trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2726387.png)
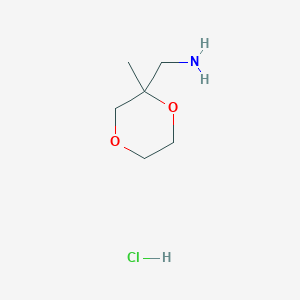
![N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2726391.png)